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Introduction

Obtustatin is a 41-amino acid disintegrin isolated from the venom of the Levantine viper
(Macrovipera lebetina obtusa).[1][2][3] It is the shortest known disintegrin and is a potent and
highly selective inhibitor of a1p1 integrin.[1][2][4][5] Unlike many other disintegrins, obtustatin
does not contain the canonical Arg-Gly-Asp (RGD) sequence for integrin binding, but instead
utilizes a Lys-Thr-Ser (KTS) motif.[1][2][4] This unique characteristic contributes to its high
specificity for alp1 integrin. Obtustatin has garnered significant interest in the scientific
community for its potent anti-angiogenic properties, making it a promising candidate for further
investigation in cancer therapy and other angiogenesis-dependent diseases.[1][3][6][7] This
technical guide provides a comprehensive overview of the amino acid sequence, structure, and
biological function of obtustatin, along with detailed experimental protocols and signaling
pathway diagrams.

Amino Acid Sequence and Physicochemical
Properties

Obtustatin is a single-chain polypeptide composed of 41 amino acids, with a molecular weight
of approximately 4393.13 Da.[1] The primary structure is characterized by a high content of
cysteine residues, which form four intramolecular disulfide bonds.[1]
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Table 1: Physicochemical Properties of Obtustatin

Property Value Reference
CTTGPCCRQCKLKPAGTTC
Amino Acid Sequence WKTSLTSHYCTGKSCDCPLY [1]
PG
Molecular Formula C184H284N52057S8 [1]
Molecular Weight 4393.13 Da [1]
Number of Amino Acids 41 [1112]14]

Disulfide Bonds

Cys1-Cysl10, Cys6-Cys29,
Cys7-Cys34, Cys19-Cys36

[1]

Active Motif

KTS (Lys-Thr-Ser)

[2]

Three-Dimensional Structure

The three-dimensional structure of obtustatin in solution has been determined by two-

dimensional nuclear magnetic resonance (NMR) spectroscopy.[8] A key feature of its structure

is the absence of any regular secondary structure elements like alpha-helices or beta-sheets.

[8] The active KTS tripeptide is located on a nine-residue integrin-binding loop, oriented

towards the side of the loop.[8] This is in contrast to RGD-containing disintegrins where the

active motif is typically at the apex of a hairpin loop.[8] The C-terminal tail of obtustatin is

situated near the active loop, and both regions exhibit conformational flexibility.[8]

Table 2: Structural Statistics from NMR Analysis of Obtustatin
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Parameter Value Reference

302 (95 long-range, 60
Number of NOE Constraints medium, 91 sequential, 56 [8]

intra-residue)

Number of Dihedral Angle

5(x1 8
Restraints 1) 5]
Number of Hydrogen Bonds 4 [8]
RMSD for Backbone Atoms 1.1 A (all residues), 0.6 A (29 -
(20 conformers) best-defined residues)

Biological Activity and Selectivity

Obtustatin is a highly potent and selective inhibitor of the a131 integrin, a major receptor for
collagen IV.[1][2][9] Its inhibitory activity is significantly higher for alf31 compared to other
integrins.

Table 3: Inhibitory Activity of Obtustatin against Various Integrins
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Integrin IC50 (nM) Method Reference
Cell-free binding
alpl 0.8 assay (solubilized [3][10]
integrin to collagen 1V)
Cell adhesion assay
alpl 2 (K562 cells to [9]
collagen 1V)
Cell adhesion and
o2p1 No inhibition cell-free binding [4]
assays
allbp3 No inhibition Cell adhesion assay [4]
ovp3 No inhibition Cell adhesion assay [4]
o4p1 No inhibition Cell adhesion assay [4]
o531 No inhibition Cell adhesion assay [4]
06p1 No inhibition Cell adhesion assay [4]
09B1 No inhibition Cell adhesion assay [4]
04p7 No inhibition Cell adhesion assay [4]

Anti-Angiogenic and Anti-Tumor Activity

The selective inhibition of alf1 integrin on endothelial cells by obtustatin leads to potent anti-

angiogenic effects. This has been demonstrated in various in vitro and in vivo models.

Table 4. Summary of Obtustatin's Anti-Angiogenic and Anti-Tumor Effects
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Experimental
Model

Treatment/Dose Observed Effect Reference

Chicken
Chorioallantoic
Membrane (CAM)
Assay

~80% inhibition of
5 ug FGF2-stimulated [3]

neovascularization

Chicken
Chorioallantoic
Membrane (CAM)
Assay

Significant reduction
90 uM in new vessel growth [5]
towards bFGF2

Lewis Lung
) ] - Reduced tumor
Carcinoma (syngeneic  Not specified [2][11]
development by half
mouse model)

S-180 Sarcoma - 33% inhibition of
Not specified [12]
(mouse model) tumor growth

Human Dermal

) Potent blockage of
Microvascular
Endothelial Cells

(dHMVEC)

Not specified proliferation and [6]

induction of apoptosis

Experimental Protocols

Purification of Obtustatin from Vipera lebetina obtusa
Venom

Obtustatin can be purified to homogeneity from crude venom using a two-step reverse-phase
high-performance liquid chromatography (RP-HPLC) protocol.[4][7]

Protocol:
« Initial Separation:

o Dissolve 10 mg of crude Vipera lebetina obtusa venom in 300 pl of 0.1% trifluoroacetic
acid (TFA).
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o Inject the sample onto a C18 RP-HPLC column.

o Elute with a linear gradient of 0-80% acetonitrile in 0.1% TFA over 45 minutes at a flow
rate of 2 ml/min.

o Monitor the elution profile at 280 nm and collect the fraction corresponding to obtustatin.

¢ Final Purification:

o

Pool the obtustatin-containing fractions and dilute with 0.1% TFA.

[¢]

Re-inject the pooled fraction onto the same C18 column.

o

Elute with a shallower linear gradient of 20-80% acetonitrile in 0.1% TFA over 70 minutes.

[e]

Collect the purified obtustatin peak.
e Purity Assessment:

o Assess the purity of the final product by SDS-PAGE and MALDI-TOF mass spectrometry.
The expected yield is approximately 12 mg of pure obtustatin per gram of crude venom.

[7]

Amino Acid Sequencing by Edman Degradation

The primary structure of obtustatin can be determined using automated Edman degradation.

[4]
Protocol:
e Reduction and Alkylation:

o Reduce the disulfide bonds of purified obtustatin using a reducing agent like dithiothreitol
(DTT).

o Alkylate the free cysteine residues with 4-vinylpyridine to prevent re-oxidation.

» N-terminal Sequencing:
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o Subiject the reduced and pyridylethylated obtustatin to automated Edman degradation
using a protein sequencer.

o In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC),
cleaved, and identified by HPLC.

 Internal Sequencing (if necessary):

o If the full sequence cannot be obtained from the N-terminus, perform proteolytic digestion
of the pyridylethylated obtustatin (e.g., with endoproteinase Lys-C).

o Separate the resulting peptide fragments by RP-HPLC.
o Subject each fragment to automated Edman degradation to obtain internal sequences.
e Sequence Assembly:

o Align the overlapping peptide sequences to deduce the complete amino acid sequence of
obtustatin.

Three-Dimensional Structure Determination by NMR
Spectroscopy

The solution structure of obtustatin can be determined using two-dimensional NMR
spectroscopy.[8]

Protocol:
e Sample Preparation:

o Dissolve purified obtustatin in a suitable buffer (e.g., 90% H20/10% D20 at pH 3.0) to a
concentration of ~1-2 mM.

 NMR Data Acquisition:

o Acquire a series of 2D NMR spectra at a high-field spectrometer (e.g., 500, 600, or 800
MHZz).
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o Required experiments include:

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same
amino acid residue.

» TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular
amino acid spin system.

» NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space (< 5 A), providing distance constraints for structure calculation.

» 1H-15N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations
between amide protons and their attached nitrogens, aiding in backbone assignments.

» 1H-13C HSQC: To obtain correlations between protons and their directly attached
carbons.

e Resonance Assignment:

o Use the combination of COSY, TOCSY, and HSQC spectra to assign the chemical shifts of
all protons, nitrogens, and carbons to specific atoms in the amino acid sequence.

e Structural Restraint Generation:

o Integrate the cross-peak volumes in the NOESY spectra to derive inter-proton distance
restraints.

o Measure scalar coupling constants from high-resolution 1D or 2D spectra to obtain
dihedral angle restraints.

e Structure Calculation and Refinement:

o Use a molecular dynamics program (e.g., DYANA, CONGEN) to calculate an ensemble of
3D structures that satisfy the experimental restraints.

o Refine the calculated structures using simulated annealing protocols.

e Structure Validation:
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o Assess the quality of the final structure ensemble using programs that check for
stereochemical correctness and agreement with the experimental data.

Signaling Pathways and Experimental Workflows
Experimental Workflow for Obtustatin Characterization
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Purification

Crude Vipera lebetina obtusa Venom

y

Step 1: C18 RP-HPLC
(0-80% Acetonitrile Gradient)

'

Pool Obtustatin Fractions

‘

Step 2: C18 RP-HPLC
(20-80% Acetonitrile Gradient)

l

Pure Obtustatin

Sequencing Structure Determination

2D NMR Spectroscopy
(COSY, TOCSY, NOESY, HSQC)

: :

Reduction & Alkylation

Automated Edman Degradation Structure Calculation & Refinement
Amino Acid Sequence 3D Solution Structure

Click to download full resolution via product page

Caption: Workflow for the purification and characterization of obtustatin.
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Signaling Pathway of Obtustatin-Induced Apoptosis in
Endothelial Cells

Collagen IV

Inhibits :Binds

Relieves suppression [SellelEla1e=1s]7l3)

Suppresses activation (in bound state)

Pro-caspase-8

Activated Caspase-8

Pro-caspase-3

Activated Caspase-3

Apoptosis
(Endothelial Cell Death)

nhibition of

Angiogenesis
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Caption: Obtustatin's mechanism of inducing apoptosis in endothelial cells.

Conclusion

Obtustatin stands out as a unique disintegrin due to its small size, non-RGD integrin-binding
motif, and high selectivity for alf31 integrin. Its potent anti-angiogenic activity, mediated by the
induction of apoptosis in endothelial cells, makes it a valuable tool for studying the role of al31
integrin in physiological and pathological processes. Furthermore, the detailed understanding
of its structure and function provides a solid foundation for the development of novel
therapeutics targeting angiogenesis-dependent diseases. The experimental protocols and data
presented in this guide offer a comprehensive resource for researchers and drug development
professionals working with obtustatin and other disintegrins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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